molecular formula C8H7ClF3N B13958602 2-chloro-N-methyl-N-(trifluoromethyl)aniline

2-chloro-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13958602
M. Wt: 209.59 g/mol
InChI Key: ZOQDZUQSRCQIMY-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a chlorine atom attached to the aromatic ring, along with a methyl group attached to the nitrogen atom. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with methanol and gaseous hydrogen chloride. This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, room temperature.

    Reduction: Lithium aluminum hydride in dry ether, low temperature.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-chloro-N-methyl-N-(trifluoromethyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(trifluoromethyl)aniline
  • 3-amino-4-chlorobenzotrifluoride
  • 6-chloro-α,α,α-trifluoro-m-toluidine

Uniqueness

2-chloro-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the aromatic ring, along with a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-chloro-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7ClF3N/c1-13(8(10,11)12)7-5-3-2-4-6(7)9/h2-5H,1H3

InChI Key

ZOQDZUQSRCQIMY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)C(F)(F)F

Origin of Product

United States

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